molecular formula C9H14N4S B7548132 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole

5-Cyclopentylsulfanyl-1-cyclopropyltetrazole

Cat. No. B7548132
M. Wt: 210.30 g/mol
InChI Key: DRFWFSGLSPYMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentylsulfanyl-1-cyclopropyltetrazole (CPTZ) is a chemical compound that belongs to the class of tetrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole involves the modulation of the GABAergic system. It acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory neurotransmission mediated by GABA. This leads to the suppression of neuronal excitability and the reduction of seizure activity. 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has also been shown to increase the affinity of the GABA-A receptor for GABA, which results in the potentiation of the sedative and anxiolytic effects of GABA.
Biochemical and Physiological Effects:
5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been shown to induce sedation, anxiolysis, and anticonvulsant effects in animal models. It has also been reported to improve cognitive function and memory retention in rats. Moreover, 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been shown to exhibit neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole in lab experiments is its high potency and selectivity for the GABA-A receptor. It can be used as a tool compound to study the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of using 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole. One of the potential applications is its use as a therapeutic agent for neurodegenerative disorders. 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been shown to exhibit neuroprotective effects, and further studies are needed to investigate its efficacy in animal models of neurodegenerative diseases. Moreover, the development of novel analogs of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole with improved solubility and pharmacokinetics can enhance its therapeutic potential. Furthermore, the elucidation of the molecular mechanism of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole action can provide insights into the regulation of the GABAergic system and its role in neurological disorders.
Conclusion:
In conclusion, 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole is a promising compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, drug discovery, and biological research. It acts as a positive allosteric modulator of the GABA-A receptor and exhibits sedative, anxiolytic, and anticonvulsant effects. Moreover, 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been investigated as a potential treatment for neurodegenerative disorders. Further studies are needed to investigate its efficacy and safety in animal models and to develop novel analogs with improved pharmacokinetics.

Synthesis Methods

The synthesis method of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole involves the reaction between cyclopentylmagnesium bromide, cyclopropyl bromide, and sodium azide. The reaction is carried out in the presence of copper(I) iodide and triphenylphosphine. The yield of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole is around 50%, and the purity can be improved by recrystallization.

Scientific Research Applications

5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties. 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has also been shown to modulate the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. Moreover, 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been investigated as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-cyclopentylsulfanyl-1-cyclopropyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c1-2-4-8(3-1)14-9-10-11-12-13(9)7-5-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFWFSGLSPYMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=NN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentylsulfanyl-1-cyclopropyltetrazole

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